Product packaging for Sodium 2,6-dibromophenol-4-sulfonate(Cat. No.:CAS No. 21886-86-2)

Sodium 2,6-dibromophenol-4-sulfonate

Cat. No.: B3368796
CAS No.: 21886-86-2
M. Wt: 353.95 g/mol
InChI Key: PBAQEHZYPFSMER-UHFFFAOYSA-M
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Description

Contextualization within Brominated Phenolic Sulfonates Research

Brominated phenolic compounds are a broad class of chemicals that have been the subject of extensive research, largely due to their use as flame retardants, pesticides, and intermediates in chemical synthesis. researchgate.netnih.gov The introduction of bromine atoms to a phenol (B47542) ring can significantly alter its electronic properties, reactivity, and biological activity. mdpi.com These compounds are synthesized through electrophilic halogenation of phenol with bromine. wikipedia.org There are 19 distinct bromophenols when considering the various possible positions of bromine atoms on the phenol ring. wikipedia.org

The further addition of a sulfonate group (-SO₃⁻) to a brominated phenol creates a brominated phenolic sulfonate. This functional group dramatically increases the water solubility of the otherwise hydrophobic brominated phenol. ontosight.aiontosight.ai Research into this subclass of compounds often explores the combined effects of both the bromine and sulfonate substituents. For instance, studies have investigated the formation of various brominated phenolic compounds, including simple bromophenols and more complex structures, through oxidation processes in the presence of bromide. nih.gov The sulfonation of phenols is a well-established industrial process used to produce intermediates for dyes, pharmaceuticals, and detergents. ontosight.aiontosight.aigoogle.com Therefore, Sodium 2,6-dibromophenol-4-sulfonate is situated within the broader academic effort to understand and utilize multifunctional aromatic compounds.

Significance of the 4-Sulfonate Moiety in Chemical Studies

The sulfonate group is a critical functional moiety in organic chemistry. Its introduction to an aromatic ring, a process known as sulfonation, is a cornerstone of electrophilic aromatic substitution reactions. wikipedia.org The primary significance of the sulfonate group, particularly in the context of phenolic compounds, is the drastic increase in aqueous solubility it confers. ontosight.aiontosight.ai This property is fundamental to the application of many sulfonated compounds in aqueous media, such as in the manufacturing of dyes, detergents, and pharmaceuticals. ontosight.aiontosight.ai

In chemical synthesis, the sulfonate group can act as a directing group, influencing the position of subsequent substitutions on the aromatic ring. It can also serve as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. wikipedia.org The position of the sulfonate group is crucial; in the case of this compound, the sulfonate moiety is at the 4-position (para- to the hydroxyl group). This specific placement influences the molecule's symmetry and electronic distribution. Research has shown that the sulfonation of phenols can be regioselective, with the 4-position often being favored. researchgate.net The presence of the 4-sulfonate group in conjunction with the hydroxyl and bromine substituents creates a unique electronic environment that is a subject of academic interest for understanding structure-property relationships in polysubstituted aromatic systems.

Historical Perspectives on the Investigation of Related Compounds

The study of phenolic compounds has a rich history dating back to the 19th century. Phenol itself was first isolated in 1834, and its use as an antiseptic by Lister revolutionized surgery. nih.gov The development of methods to modify the phenol structure, such as halogenation and sulfonation, quickly followed.

The halogenation of phenols, including bromination, became an important area of research for creating new compounds with varied properties. google.com By the early 20th century, the synthesis of various brominated phenols was well-documented. For example, 2,6-dibromo-4-nitrophenol (B181593) was prepared by the nitration of 2,6-dibromophenol (B46663), a closely related precursor to the subject of this article. orgsyn.org The commercial importance of halogenated phenols grew throughout the 20th century, with compounds like 2,4-dichlorophenol (B122985) becoming key intermediates for herbicides. encyclopedia.pub

Similarly, the sulfonation of aromatic compounds has been a key industrial process for over a century. The ability to produce water-soluble dyes and other chemicals was a major driver of this research. wikipedia.org The investigation into sulfonated phenols specifically has led to their use as intermediates in a wide range of applications. google.com The historical development of these two distinct fields—the study of brominated phenols and sulfonated aromatics—provides the foundation for the synthesis and investigation of hybrid molecules like this compound.

Overview of Research Trajectories for this compound

Direct academic research focusing exclusively on this compound is specialized. Much of the available information situates it as a chemical intermediate or a reference compound in broader studies. For example, its parent acid, 3,5-Dibromo-4-hydroxybenzenesulfonic acid, is a known related compound. nih.gov

Research trajectories involving this compound can be inferred from its chemical structure. Its high degree of substitution and defined regiochemistry make it a candidate for studies in:

Analytical Chemistry: As a standard for the development of analytical methods for detecting brominated and sulfonated environmental contaminants. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are often used for the determination of brominated phenols in various matrices. nih.govresearchgate.net

Synthetic Chemistry: As a building block for more complex molecules. The functional groups (hydroxyl, bromine, sulfonate) offer multiple sites for further chemical modification.

Materials Science: The sodium salt structure suggests potential applications in the synthesis of coordination polymers or ionomers. Related compounds like sodium 4-phenolsulfonate have been used to prepare layered metal benzenesulfonates and lanthanide coordination polymers. atamanchemicals.com

The compound is cataloged in several chemical databases which provide key physicochemical data, forming a baseline for any new research.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound.

List of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br2NaO4S B3368796 Sodium 2,6-dibromophenol-4-sulfonate CAS No. 21886-86-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3,5-dibromo-4-hydroxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O4S.Na/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h1-2,9H,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAQEHZYPFSMER-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176286
Record name Sodium 2,6-dibromophenol-4-sulfonate
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Molecular Weight

353.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21886-86-2
Record name Sodium 2,6-dibromophenol-4-sulfonate
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Record name Sodium 2,6-dibromophenol-4-sulfonate
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Record name Sodium 3,5-dibromo-4-hydroxybenzenesulphonate
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Record name SODIUM 2,6-DIBROMOPHENOL-4-SULFONATE
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Synthetic Methodologies and Reaction Pathways of Sodium 2,6 Dibromophenol 4 Sulfonate

Synthetic Routes for 2,6-Dibromophenol-4-Sulfonate Backbone

The formation of the 2,6-dibromophenol-4-sulfonate structure can theoretically proceed via two primary routes:

Route A: Sulfonation of phenol (B47542) followed by dibromination.

Route B: Dibromination of phenol followed by sulfonation.

The regioselectivity of each step is dictated by the directing effects of the functional groups already present on the benzene (B151609) ring. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the sulfonic acid (-SO₃H) group is a deactivating meta-director. wikipedia.org Bromine (-Br) is deactivating but also an ortho-, para-director. ncert.nic.in

Phenol is the logical and primary precursor for the synthesis of Sodium 2,6-dibromophenol-4-sulfonate. unacademy.com Its preparation can be achieved through various industrial methods, including the Dow process (hydrolysis of chlorobenzene), the cumene (B47948) process, or from benzene sulfonic acid itself. unacademy.combrainkart.comyoutube.com

For the synthetic pathway to the target molecule, the phenol precursor must be prepared for the key substitution reactions. If sulfonation is the initial step, phenol is reacted directly with a sulfonating agent. The temperature of this reaction is a critical parameter; sulfonation of phenol at lower temperatures tends to yield the ortho-isomer (o-hydroxybenzene sulfonic acid), while higher temperatures (around 100°C or 370K) favor the formation of the para-isomer (p-hydroxybenzene sulfonic acid). mlsu.ac.inmlsu.ac.in To facilitate the desired 2,6-dibromination in a subsequent step, the para-sulfonated precursor is required. Therefore, the preparation involves heating phenol with the sulfonating agent.

If bromination is performed first, phenol is treated with a brominating agent under conditions that favor 2,6-disubstitution. This can be challenging as the powerful activating effect of the hydroxyl group often leads to the formation of 2,4,6-tribromophenol (B41969). mlsu.ac.inyoutube.com

The introduction of two bromine atoms specifically at the ortho positions (2 and 6) of a phenolic ring requires careful selection of the brominating agent and reaction conditions. The high reactivity of the phenol ring towards electrophilic substitution presents a challenge in preventing over-bromination or achieving the correct isomer. mlsu.ac.in

Several strategies for the bromination of phenols have been developed:

Molecular Bromine (Br₂): The outcome of using molecular bromine is highly dependent on the solvent. In polar solvents like water, phenol readily ionizes to the more reactive phenoxide ion, leading to rapid formation of a 2,4,6-tribromophenol precipitate. mlsu.ac.inyoutube.com To achieve controlled mono- or di-bromination, less polar solvents such as carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or chloroform (B151607) are used, which suppress phenoxide formation. mlsu.ac.inmlsu.ac.inyoutube.com

N-Bromosuccinimide (NBS): NBS is a convenient and widely used reagent for aromatic bromination. acs.org Studies on the bromination of various phenols with NBS in acetic acid have been conducted to understand the reaction kinetics and mechanism. niscpr.res.in

Specialized Reagent Systems: For improved regioselectivity and milder conditions, various systems have been explored. One such method uses potassium bromide (KBr) with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as the brominating reagents, which selectively produces para-brominated phenols unless the para-position is substituted, in which case ortho-bromination occurs. nih.gov Another approach employs a hypervalent iodine(III)-based reagent, prepared from PIDA (phenyliodine diacetate) and AlBr₃, which allows for efficient bromination under very mild conditions. nih.gov

Reagent/SystemSolventKey Features & OutcomesCitations
Bromine (Br₂)Water (polar)Rapid reaction, forms 2,4,6-tribromophenol precipitate. youtube.com, mlsu.ac.in
Bromine (Br₂)Carbon Disulfide (CS₂), CCl₄ (non-polar)Slower reaction, allows for controlled mono-halogenation (ortho- and para-isomers). youtube.com, mlsu.ac.in
N-Bromosuccinimide (NBS)Acetic Acid, Acetonitrile (B52724)Versatile brominating agent, used for various phenolic substrates. acs.org, niscpr.res.in
KBr and ZnAl–BrO₃⁻–LDHsAcetic AcidMild, efficient, and highly regioselective for para-bromination (or ortho- if para is blocked). nih.gov
PIDA/AlBr₃DichloromethanePractical and mild procedure, effective for electron-rich and electron-poor phenols. nih.gov

Aromatic sulfonation is an electrophilic aromatic substitution that replaces a hydrogen atom on an arene with a sulfonic acid (–SO₂OH) group. wikipedia.org This reaction is notably reversible, a feature that can be exploited in synthesis to use the sulfonyl group as a temporary blocking group to direct other substituents. wikipedia.orgmasterorganicchemistry.com

Common sulfonating agents and techniques include:

Concentrated or Fuming Sulfuric Acid (Oleum): The most traditional method involves heating the aromatic compound with concentrated sulfuric acid (H₂SO₄) or oleum (B3057394) (H₂SO₄ containing dissolved sulfur trioxide, SO₃). wikipedia.orgopenochem.org SO₃ or its protonated form is the active electrophile. wikipedia.orgmasterorganicchemistry.com For phenol, temperature control is crucial for directing the substitution to the ortho or para position. mlsu.ac.inmlsu.ac.in

Chlorosulfuric Acid (HSO₃Cl): This is another effective sulfonating agent. wikipedia.org

Silica (B1680970) Sulfuric Acid (SSA): A heterogeneous solid acid catalyst, SSA offers a chemoselective method for sulfonating aromatic compounds under moderate temperatures with short reaction times. researchgate.net

The final step in the synthesis involves neutralization with a base, such as sodium hydroxide (B78521) (NaOH) or sodium sulfite (B76179), to form the sodium sulfonate salt. youtube.comgoogle.com

Optimization of Reaction Conditions for Yield and Selectivity

Achieving a high yield of the desired this compound isomer requires careful optimization of multiple reaction parameters. The interplay between catalysts, solvents, temperature, and reactant concentrations dictates the reaction's speed and selectivity.

Catalysts play a pivotal role in enhancing the rate and selectivity of both bromination and sulfonation.

For Bromination: In electrophilic substitution with Cl₂ or Br₂, Lewis acids like iron (Fe) or iron(III) chloride (FeCl₃) are often used as catalysts to polarize the halogen molecule, making it more electrophilic. ncert.nic.in For phenolic systems specifically, various catalytic methods have been developed to control regioselectivity and reactivity. For instance, the synthesis of highly substituted phenols can be achieved through cycloaddition cascades catalyzed by Lewis acids like aluminum chloride (AlCl₃). oregonstate.edu Copper-based catalysts have also shown high efficiency in promoting various coupling reactions involving phenols. tandfonline.com

For Sulfonation: Historically, mercurous sulfate (B86663) was used to catalyze sulfonation. wikipedia.org Modern approaches often focus on the nature of the sulfonating agent itself, but solid acid catalysts like zeolites or silica sulfuric acid are being explored for greener and more efficient processes. researchgate.net The use of a Brønsted acid like trifluoromethanesulfonic acid (TfOH) can catalyze reactions involving phenols by activating other functional groups in the molecule. rsc.org

ReactionCatalyst TypeExample CatalystPurposeCitations
BrominationLewis AcidIron (Fe), FeBr₃, AlCl₃Increases electrophilicity of Br₂; promotes cycloaddition cascades. oregonstate.edu, ncert.nic.in
BrominationTransition MetalCopper(II) complexesCatalyzes various phenol functionalization reactions. tandfonline.com
SulfonationMetal Salt (Historical)Mercurous sulfateCatalyzes the electrophilic substitution. wikipedia.org
SulfonationSolid AcidSilica Sulfuric Acid (SSA)Provides a heterogeneous, reusable catalyst for milder conditions. researchgate.net

The choice of solvent and an understanding of reaction kinetics are fundamental to optimizing the synthesis.

Solvent Effects:

In bromination , solvent polarity is a key determinant of the product distribution. As noted, polar solvents promote the formation of the highly reactive phenoxide ion, leading to polysubstitution, whereas non-polar solvents limit this ionization and allow for more controlled substitution. mlsu.ac.in Acetonitrile has been identified as a favorable solvent for many bromination reactions, including those using NBS. acs.orggoogle.com

In sulfonation , solvents can be used to manage the highly exothermic nature of the reaction and ensure proper mixing. Liquid sulfur dioxide has been used commercially but requires pressure equipment. google.com Nitriles, such as acetonitrile, are effective solvents as they dissolve both the aromatic compound and the sulfonating agent, facilitating intimate contact between reactants. google.com

Reaction Kinetics:

The kinetics of sulfonation can also be complex. Studies have shown that the reaction can proceed via a concerted pathway involving two SO₃ molecules, particularly in the gas phase or apolar solvents. nih.gov The reaction is reversible, with sulfonation favored in concentrated acid and desulfonation occurring in hot, dilute aqueous acid. wikipedia.org This equilibrium is a critical factor in controlling the outcome of the synthesis.

Derivatization and Functionalization Strategies

The strategic modification of this compound hinges on the selective reaction of its three distinct functional groups. The electron-withdrawing nature of the bromine and sulfonate groups influences the reactivity of the phenol and the aromatic ring itself, while the hydroxyl group, in turn, can direct reactions at the ortho and para positions.

The phenolic hydroxyl group is a prime site for derivatization, readily undergoing reactions such as etherification and esterification. These modifications can alter the compound's solubility, electronic properties, and potential for further reactions.

Etherification: The conversion of the hydroxyl group to an ether is a common strategy. The Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide, is a classic and effective method. The phenoxide of this compound can be generated in situ using a suitable base. The choice of the alkylating agent determines the nature of the resulting ether.

Reaction Reagents and Conditions Product Reference
O-AlkylationAlkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone)Sodium 2,6-dibromo-4-sulfonato-1-alkoxybenzene[General knowledge of Williamson ether synthesis]
O-ArylationAryl halide (activated), Palladium or Copper catalyst, BaseSodium 2,6-dibromo-4-sulfonato-1-aryloxybenzene[General knowledge of Buchwald-Hartwig or Ullmann ether synthesis]

Esterification: The hydroxyl group can also be converted into an ester by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This transformation is useful for protecting the hydroxyl group or for introducing new functionalities.

Reaction Reagents and Conditions Product Reference
O-AcylationAcyl chloride (e.g., CH₃COCl) or Acid anhydride (e.g., (CH₃CO)₂O), Base (e.g., Pyridine, Triethylamine)Sodium 3,5-dibromo-4-(acetyloxy)benzenesulfonate[General knowledge of esterification of phenols]

The two bromine atoms at the 2 and 6 positions of the aromatic ring are excellent handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The steric hindrance around these positions may influence reaction rates and require specific catalyst systems.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for creating complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of biaryl compounds or the introduction of alkyl or vinyl groups. google.comyoutube.comwikipedia.org

Reaction Reagents and Conditions Potential Product Reference
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane)Sodium 2,6-diaryl-4-hydroxyphenyl-4-sulfonate google.comyoutube.comwikipedia.org

Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. ncats.io A palladium catalyst and a base are required for this transformation.

Reaction Reagents and Conditions Potential Product Reference
Heck-Mizoroki ReactionAlkene (e.g., Styrene, Acrylate), Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃)Sodium 4-hydroxy-2,6-divinylphenyl-4-sulfonate derivative ncats.io

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a valuable method for synthesizing arylalkynes.

Reaction Reagents and Conditions Potential Product Reference
Sonogashira CouplingTerminal alkyne (R-C≡CH), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)Sodium 2,6-di(alkynyl)-4-hydroxyphenyl-4-sulfonate

Reductive Debromination: It is also possible to selectively or fully remove the bromine atoms through reductive processes, for instance, using a suitable reducing agent and a catalyst.

The sulfonate group is generally stable but can undergo specific transformations, most notably desulfonation to regenerate the parent phenol or act as a leaving group in nucleophilic aromatic substitution under harsh conditions.

Desulfonation: The sulfonic acid group can be removed by hydrolysis in the presence of a dilute acid, often at elevated temperatures. This reaction is the reverse of sulfonation and can be used to obtain 2,6-dibromophenol (B46663) from the title compound.

Reaction Reagents and Conditions Product Reference
DesulfonationDilute mineral acid (e.g., H₂SO₄, HCl), Water, Heat2,6-Dibromophenol

Nucleophilic Aromatic Substitution: While the sulfonate group is not as good a leaving group as a halide, under forcing conditions (high temperature and pressure) or with highly activated substrates, it can be displaced by strong nucleophiles.

Reaction Reagents and Conditions Potential Product Reference
Nucleophilic SubstitutionStrong nucleophile (e.g., NaOH, NaCN), High temperature/pressure2,6-Dibromo-4-hydroxybenzonitrile (from NaCN) or 2,6-Dibromohydroquinone (from NaOH)

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Sodium 2,6-dibromophenol-4-sulfonate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental structural information.

¹H NMR: The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry. A single signal, appearing as a singlet, is typically observed for the two equivalent aromatic protons. The chemical shift of this signal is influenced by the electron-withdrawing effects of the bromine atoms and the sulfonate group.

¹³C NMR: The ¹³C NMR spectrum provides data on the carbon framework of the molecule. Distinct signals are observed for each unique carbon environment. The carbon atoms directly bonded to the bromine atoms, the hydroxyl group, and the sulfonate group exhibit characteristic chemical shifts. The symmetry of the molecule results in fewer signals than the total number of carbon atoms. For instance, the two carbons bonded to bromine are equivalent, as are the two carbons adjacent to the sulfonate-bearing carbon.

Table 1: Representative NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~7.9-8.0SingletAromatic C-H (H-3, H-5)
¹³C~150-155SingletC-OH (C-1)
¹³C~110-115SingletC-Br (C-2, C-6)
¹³C~130-135SingletC-H (C-3, C-5)
¹³C~135-140SingletC-SO₃ (C-4)
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques

To further confirm structural assignments, two-dimensional (2D) NMR techniques can be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show no cross-peaks, confirming the absence of proton-proton coupling, which is consistent with the isolated nature of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would show a clear correlation between the singlet in the ¹H spectrum and the corresponding aromatic C-H signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. This can be used to definitively assign the quaternary carbons by observing correlations from the aromatic protons to the carbons bearing the hydroxyl, bromine, and sulfonate groups.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and confirming the elemental composition of this compound.

Electrospray Ionization (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic molecules like this compound. uvic.canih.gov In negative ion mode, the ESI-MS spectrum is typically dominated by the deprotonated molecule or the anionic form of the salt.

The most prominent ion observed would be the [M-Na]⁻ anion, corresponding to the 2,6-dibromophenol-4-sulfonate ion. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be clearly visible in the mass spectrum, resulting in a distinctive pattern for the molecular ion peak cluster, confirming the presence of two bromine atoms. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. nih.gov For the [C₆H₂Br₂O₄S]⁻ ion, HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. This precise mass measurement serves as a definitive confirmation of the compound's identity. nih.govacs.org

Table 2: Expected Mass Spectrometry Data for this compound

TechniqueIon ModeExpected IonCalculated Exact MassCharacteristic Feature
ESI-MSNegative[M-Na]⁻330.8098Isotopic pattern indicating two bromine atoms
HRMSNegative[C₆H₂Br₂O₄S]⁻330.8098High mass accuracy confirms elemental formula

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular "fingerprint" and are useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group.

Strong, sharp bands associated with the sulfonate group (SO₃⁻) are expected. The asymmetric and symmetric stretching vibrations typically appear in the regions of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

The C-Br stretching vibrations would appear at lower frequencies, typically in the 700-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-Br bonds would also be expected to produce a distinct Raman signal.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
Phenolic O-HStretching3200-3600 (broad)Weak
Sulfonate S=OAsymmetric Stretch1250-1150 (strong)Moderate
Sulfonate S=OSymmetric Stretch1070-1030 (strong)Strong
Aromatic C=CRing Stretching1600-1450 (multiple bands)Strong
C-BrStretching700-500Moderate to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons with low excitation energy. shu.ac.uktanta.edu.eg

For this compound, the key chromophore is the substituted benzene (B151609) ring. The electronic transitions in this aromatic system are primarily of the π → π* type. uzh.ch These transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals. uzh.ch Such transitions are characteristic of unsaturated systems like aromatic rings and typically result in strong absorption bands in the UV region. shu.ac.uk

Additionally, the presence of the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups, as well as the bromine atoms, introduces non-bonding electrons (n electrons) on the oxygen and bromine atoms. This allows for n → π* transitions, where an electron from a non-bonding orbital is promoted to an anti-bonding π* orbital. uzh.ch Generally, n → π* transitions require less energy (occur at longer wavelengths) but have a much lower probability, resulting in weaker absorption bands compared to π → π* transitions. shu.ac.ukuzh.ch The absorption spectrum of an organic molecule is often complex because vibrational and rotational transitions are superimposed on the electronic transitions, typically resulting in broad absorption bands rather than sharp lines, especially in solution. shu.ac.uk

The precise absorption maxima (λ_max) for this compound are influenced by the combination of the phenyl ring and its substituents. The solvent used for analysis can also impact the spectrum; for instance, polar solvents can stabilize certain orbitals, leading to shifts in the absorption wavelengths (solvatochromism). tanta.edu.eg

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Typical Wavelength Region Expected Intensity
π → π* π (aromatic ring) → π* (aromatic ring) 200 - 400 nm High (ε = 1,000-10,000 L mol⁻¹ cm⁻¹)

Note: ε (molar absorptivity) values are generalized ranges for these types of transitions. shu.ac.uk

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, various chromatographic methods are employed to assess its purity and analyze it within complex matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of bromophenolic compounds. mdpi.comresearchgate.net It is widely used for purity assessment, enabling the separation of the main compound from synthesis byproducts or degradation products. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For ionic compounds like this compound, the mobile phase is often acidified (e.g., with trifluoroacetic acid) to suppress the ionization of the phenolic hydroxyl group and achieve better peak shapes. mdpi.comresearchgate.net Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophoric activity. nih.gov Method validation for HPLC analysis typically confirms parameters such as selectivity, linearity, precision, and accuracy to ensure reliable quantitative results. mdpi.comresearchgate.net

Table 2: Typical HPLC Parameters for Analysis of Brominated Phenols

Parameter Description
Column Reversed-phase, e.g., Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm) mdpi.comresearchgate.net
Mobile Phase Gradient elution with water and acetonitrile, often containing an acid modifier like 0.05% trifluoroacetic acid mdpi.comresearchgate.net
Flow Rate 0.2 - 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) set at a wavelength like 210 nm mdpi.comresearchgate.net
Column Temperature Controlled, e.g., 30 °C mdpi.comresearchgate.net

| Injection Volume | 5 - 20 µL |

Ion chromatography (IC) is a specialized form of HPLC designed for the separation and quantification of ionic species. It is particularly well-suited for the direct analysis of the sulfonate anion derived from this compound, especially in aqueous samples. This technique is valuable for confirming the presence of the sulfonate group and for quantifying the compound based on its ionic character.

The separation in IC is achieved on a stationary phase containing ion-exchange functional groups. For an anionic compound like the 2,6-dibromophenol-4-sulfonate ion, an anion-exchange column is used. nih.gov The mobile phase, or eluent, is an aqueous buffer solution (e.g., a sodium carbonate/sodium bicarbonate solution) that competes with the analyte ions for active sites on the stationary phase. nih.gov

Detection is most commonly accomplished using a conductivity detector, which measures the electrical conductivity of the eluent as analytes pass through. nih.govresearchgate.net To enhance sensitivity, a suppressor is often placed after the analytical column and before the detector. The suppressor reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte. researchgate.net IC methods can be developed for the simultaneous determination of various sulfonic acids in a single run. researchgate.net

Table 3: General Ion Chromatography Conditions for Organic Anion Analysis

Parameter Description
Column Anion-exchange column, e.g., Metrohm Metrosep A Supp 1 (250 × 4.0 mm) nih.gov
Eluent Aqueous buffer, e.g., 7.5 mM Sodium Carbonate and 2.0 mM Sodium Bicarbonate nih.gov
Flow Rate Typically 0.5 - 1.2 mL/min nih.govresearchgate.net
Detection Suppressed Conductivity Detector researchgate.net

| Injection Volume | 10 - 50 µL |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique that determines the mass fractions of individual elements (primarily carbon, hydrogen, nitrogen, and sulfur—CHNS) in a compound. This method is crucial for confirming the empirical and molecular formula of a newly synthesized or purified substance, such as this compound.

The procedure involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere at high temperatures. This process converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). researchgate.net These combustion products are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. researchgate.net The mass percentages of the elements in the original sample are calculated from the amounts of the gaseous products.

For this compound, with the molecular formula C₆H₃Br₂NaO₄S, the theoretical elemental composition can be calculated based on its atomic weights. nih.govnih.govncats.io By comparing the experimentally determined percentages with the theoretical values, the purity and stoichiometric integrity of the compound can be verified. nih.gov A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. nih.gov

Table 4: Elemental Composition of this compound (C₆H₃Br₂NaO₄S)

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Theoretical %
Carbon C 12.011 6 72.066 20.36%
Hydrogen H 1.008 3 3.024 0.85%
Bromine Br 79.904 2 159.808 45.15%
Sodium Na 22.990 1 22.990 6.50%
Oxygen O 15.999 4 63.996 18.08%
Sulfur S 32.06 1 32.06 9.06%

| Total | | | | 353.944 | 100.00% |

Note: Molecular weight and percentages are calculated based on standard atomic weights. nih.govncats.io

Mechanistic Investigations of Chemical Reactivity and Transformations

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The reactivity of the aromatic ring in Sodium 2,6-dibromophenol-4-sulfonate is governed by the electronic and steric effects of its three distinct substituents: a hydroxyl group (-OH), two bromine atoms (-Br), and a sodium sulfonate group (-SO₃Na). Electrophilic Aromatic Substitution (EAS) involves an attack by an electron-deficient species (an electrophile), a reaction for which electron-rich aromatic rings are suited. youtube.comlibretexts.org Conversely, Nucleophilic Aromatic Substitution (NAS) occurs when an electron-rich species (a nucleophile) attacks an electron-poor aromatic ring. masterorganicchemistry.comlibretexts.org

The phenolic ring of this compound possesses a complex reactivity profile due to the competing influences of its substituents.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution. It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. It directs incoming electrophiles to the ortho and para positions.

Bromine (-Br) Atoms: Halogens like bromine are deactivating groups for EAS due to their inductive electron-withdrawal. However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the intermediate carbocation (the arenium ion or sigma complex) when attack occurs at these positions. lumenlearning.com

Sulfonate (-SO₃⁻) Group: The sulfonate group is a strong electron-withdrawing group, making it a strong deactivator for EAS. wikipedia.orgyoutube.com It pulls electron density out of the ring, making it less attractive to electrophiles. This group acts as a meta-director. youtube.com

For electrophilic aromatic substitution , the powerful activating effect of the -OH group is counteracted by the strong deactivating effects of the two bromine atoms and, most significantly, the sulfonate group. The positions ortho to the hydroxyl group (C2 and C6) are occupied by bromine. The position para to the hydroxyl group (C4) is occupied by the sulfonate group. The remaining ring positions (C3 and C5) are meta to the activating -OH group but ortho to the deactivating sulfonate group. Therefore, the ring is significantly deactivated towards further electrophilic attack.

For nucleophilic aromatic substitution , the situation is reversed. NAS reactions are favored by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org The sulfonate group is a potent electron-withdrawing group, thus activating the ring for nucleophilic attack, particularly at the ortho and para positions relative to it. masterorganicchemistry.com In this molecule, the bromine atoms are located at the ortho positions to the sulfonate group, making them potential leaving groups for a NAS reaction. While the hydroxyl group is an electron-donor and would typically disfavor NAS, the cumulative electron-withdrawing effect of the sulfonate and bromine substituents makes NAS a plausible reaction pathway.

SubstituentEffect on EAS ReactivityDirecting Influence (EAS)Effect on NAS Reactivity
Hydroxyl (-OH)Strongly ActivatingOrtho, ParaDeactivating
Bromine (-Br)DeactivatingOrtho, ParaActivating (as a leaving group)
Sulfonate (-SO₃⁻)Strongly DeactivatingMetaStrongly Activating

The sulfonate group plays a critical and multifaceted role in the reactivity of the molecule.

A key feature of the sulfonation reaction is its reversibility. youtube.comlibretexts.org The sulfonate group can be removed by treating the compound with hot aqueous acid, which drives the equilibrium back toward the desulfonated product. libretexts.org This property allows the sulfonate group to be employed as a "blocking group" in organic synthesis. masterorganicchemistry.com By temporarily installing a sulfonate group, a specific position on an aromatic ring can be protected from reaction. In the context of this compound, this reversibility is an important characteristic of its chemistry.

In nucleophilic aromatic substitution , the sulfonate group is strongly activating. By withdrawing electron density, it makes the ring carbons more electrophilic and better able to accommodate the negative charge of the Meisenheimer intermediate formed during the attack of a nucleophile. masterorganicchemistry.comlibretexts.org It activates the ortho and para positions relative to itself. Since the bromine atoms are at the ortho positions (C2 and C6), the sulfonate group facilitates their potential displacement by a strong nucleophile.

Oxidation and Reduction Pathways

The presence of a phenolic hydroxyl group, along with bromine and sulfonate substituents, imparts specific oxidation-reduction characteristics to the molecule.

The electrochemical behavior of this compound is influenced by its phenolic nature. Phenolic compounds are known to undergo oxidation at an electrode surface. While specific data for this exact compound is limited, the electrochemical properties can be inferred from related structures. For instance, studies on compounds like 2,6-dibromobenzenone indophenol-2'-sodium sulphonate have determined their equilibrium potentials, indicating that such substituted phenols are redox-active. nih.gov The oxidation process typically involves the phenolic hydroxyl group, which can lose an electron and a proton to form a phenoxyl radical. The potential at which this occurs is modulated by the other ring substituents. Electron-withdrawing groups, such as bromine and sulfonate, generally make the compound more difficult to oxidize, shifting the oxidation potential to more positive values.

The electrochemical behavior can also involve ion transfer across a liquid-liquid interface. As a sodium salt, the compound exists in its ionized form in aqueous solution. The transfer of the 2,6-dibromophenol-4-sulfonate anion across an interface can be studied using techniques like cyclic voltammetry, similar to investigations on other ionizable drugs like diclofenac (B195802) sodium. mdpi.com

Phenolic compounds are generally susceptible to oxidation. nih.gov The reactivity of this compound with oxidizing agents is expected to center on the phenolic hydroxyl group. Common oxidizing agents can convert the phenol (B47542) into a phenoxyl radical, which can then undergo further reactions. For example, potassium ferricyanide (B76249) is a mild oxidant used to generate phenoxyl radicals from phenols. osti.gov Redox indicators such as 2,6-dichlorophenol (B41786) indophenol (B113434) sodium salt, a structurally related compound, demonstrate how the indophenol system can be reduced by agents like ascorbic acid, highlighting the redox capabilities of such substituted phenolic structures. lobachemie.com

Reduction of the compound would likely target the carbon-bromine bonds or the sulfonate group, although these are generally stable. The reduction of a related compound, sodium 2-nitro-phenol-4-sulfonic acid, has been accomplished using agents like sodium sulfide, suggesting that under specific conditions, substituents on the phenolic ring can be reduced. njit.edu

Hydrolytic Stability and Degradation Kinetics

The stability of this compound in aqueous environments is a critical aspect of its chemical profile.

The carbon-sulfur bond in aryl sulfonic acids is generally stable to hydrolysis under neutral or basic conditions. However, a defining characteristic of aromatic sulfonation is its reversibility under acidic conditions. libretexts.org The sulfonate group can be removed (desulfonation) by heating the compound in the presence of dilute aqueous acid, which regenerates the parent phenol, in this case, 2,6-dibromophenol (B46663). libretexts.orgmasterorganicchemistry.com This reaction proceeds because the aromatic ring can be protonated, and the subsequent loss of sulfur trioxide (SO₃) is thermodynamically favored at higher temperatures. masterorganicchemistry.com

The degradation of brominated phenols has been investigated, often using advanced oxidation processes. For example, the photocatalytic degradation of 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA), a structurally related brominated phenol, has been shown to follow pseudo-first-order kinetics. researchgate.netmdpi.com These studies indicate that degradation proceeds through pathways that can include debromination. researchgate.net The kinetics of microbial degradation for other halogenated phenols, such as 4-bromophenol (B116583) and 4-chlorophenol, have also been studied extensively, often revealing complex interactions and potential inhibitions when multiple substrates are present. biointerfaceresearch.commdpi.com These findings suggest that the degradation of this compound would likely follow first-order kinetics in photocatalytic systems, with the stability and degradation rate being highly dependent on environmental conditions such as pH, temperature, and the presence of catalysts or microbial populations.

Modeled Degradation Kinetics Based on Structurally Similar Compounds
Degradation MethodModel CompoundKinetic ModelKey FindingsReference
Photocatalysis4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA)Pseudo-first-orderDegradation rate is dependent on the catalyst; debromination is a key pathway. researchgate.netmdpi.com
Biodegradation4-Bromophenol (4-BP) & 4-Chlorophenol (4-CP)Sum kinetics modelDegradation rates can be influenced by the presence of other halogenated phenols. biointerfaceresearch.com

Photochemical Transformation Mechanisms in Aqueous Media

The degradation of phenolic compounds in the presence of light can occur via direct photolysis, where the molecule itself absorbs light, or indirect photochemistry, mediated by photosensitizers present in the water. For halogenated phenols, a key photochemical process is reductive dehalogenation. This often involves a two-step mechanism where the aromatic halide (ArX) captures an electron (e⁻) to form a transient radical anion (ArX•⁻), which then dissociates into an aryl radical (Ar•) and a halide ion (X⁻). researchgate.net In the case of this compound, this would lead to the stepwise removal of bromine atoms.

The presence of a sulfonate group can influence the photochemical behavior. Studies on p-phenol sulfonic acid (PSA) have shown that it is highly stable and resistant to degradation. elsevierpure.com However, its degradation can be achieved through advanced oxidation processes (AOPs) that generate highly reactive species like sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (HO•). elsevierpure.com These radicals can attack the aromatic ring, leading to its hydroxylation and eventual cleavage. It is plausible that similar radical-mediated pathways would be involved in the transformation of this compound, initiated by photochemically generated reactive oxygen species in natural waters.

The photochemical reactions of brominated phenols can also be influenced by other water constituents. For instance, the presence of chloride ions and Fe(III) has been shown to enhance the photo-transformation of 2,4,6-tribromophenol (B41969), leading to photochlorination products. rsc.org Given the structural similarities, it is conceivable that the photochemistry of this compound in marine or estuarine environments could also be affected by the presence of halides and metal ions.

Table 1: Potential Photochemical Transformation Steps of this compound

StepReaction TypeReactantsProductsMechanistic Notes
1Reductive DebrominationThis compound, e⁻Monobromophenol-4-sulfonate radical, Br⁻Initial cleavage of a carbon-bromine bond.
2HydroxylationAromatic intermediate, •OHDihydroxylated intermediatesAttack by hydroxyl radicals on the aromatic ring.
3Ring CleavageDihydroxylated intermediates, •OH/O₂Aliphatic fragmentsOpening of the aromatic ring leading to smaller organic acids.
4DesulfonationSulfonated intermediatesPhenolic intermediates, SO₄²⁻Cleavage of the carbon-sulfur bond, potentially radical-mediated.

Interaction with Metal Ions and Complexation Studies

The interaction of this compound with metal ions in aqueous solution is expected to be primarily dictated by the phenolic hydroxyl and sulfonate functional groups, which can act as ligands for metal coordination. The presence of bromine atoms can also influence the electronic properties of the aromatic ring and, consequently, the coordination chemistry.

Phenolic compounds are well-known to form complexes with a variety of metal ions. The coordination can occur through the deprotonated hydroxyl group (phenolate). The stability and structure of these complexes are influenced by factors such as the pH of the solution, the nature of the metal ion, and the presence of other substituents on the phenol ring. nih.gov Research on metal-phenolic compound complexes has shown that high ionic potential metals like Fe(III), Cr(III), and Cu(II) can enhance certain properties of the phenolic ligand by stabilizing electron charge. nih.gov

The sulfonate group (–SO₃⁻) is a versatile ligand that can coordinate to metal ions in several ways: as a monodentate ligand, a bridging ligand, or through outer-sphere electrostatic interactions. askfilo.com Studies on metal complexes with sulfonated aromatic compounds have demonstrated the formation of stable coordination polymers and discrete complexes. For instance, the synthesis of metal sulfonate salts, such as M(RSO₃)₂·6H₂O (where M = Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺), and their subsequent reaction with other ligands have shown that the sulfonate group can coordinate directly to the metal center. askfilo.com

In the case of this compound, it is likely to form complexes with metal ions where both the phenolate (B1203915) and sulfonate groups participate in coordination, potentially acting as a bidentate or bridging ligand. The steric hindrance from the two bromine atoms in the ortho positions to the hydroxyl group might influence the geometry of the resulting metal complexes. nih.gov

Table 2: Potential Coordination Modes of this compound with Metal Ions

Coordination SiteType of InteractionPotential Metal IonsNotes
Phenolic -OHCovalent (after deprotonation)Fe³⁺, Cu²⁺, Al³⁺, LanthanidesThe primary binding site for many metal ions.
Sulfonate -SO₃⁻Ionic/CovalentWide range of metal ionsCan act as a monodentate, bidentate, or bridging ligand.
Combined Phenolate and SulfonateChelationTransition metals, LanthanidesFormation of a stable chelate ring is possible.

Enzymatic Biotransformation Mechanisms in Non-Human Systems

The enzymatic biotransformation of this compound in non-human systems, such as microorganisms, is likely to involve several key enzymatic pathways, including dehalogenation, desulfonation, and aromatic ring cleavage. The presence of both bromine and sulfonate substituents presents a unique challenge for microbial degradation.

Reductive Dehalogenation: A primary step in the breakdown of many halogenated aromatic compounds is reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. This process has been observed in the anaerobic biodegradation of monobrominated phenols. nih.gov For instance, 2-bromophenol (B46759) can be debrominated to phenol under various reducing conditions. nih.gov It is plausible that microorganisms could utilize a similar mechanism to sequentially remove the bromine atoms from this compound.

Hydroxylation and Ring Cleavage: Following or preceding dehalogenation, the aromatic ring can be hydroxylated. Enzymes such as 4-hydroxyphenylacetate (B1229458) 3-hydroxylase have been shown to transform 4-halogenated phenols into their corresponding catechols. researchgate.net These dihydroxylated intermediates are then susceptible to ring cleavage by dioxygenase enzymes, a common strategy in the aerobic degradation of aromatic compounds.

Desulfonation: The cleavage of the carbon-sulfur bond in aromatic sulfonates is another critical step. Some bacteria are capable of utilizing aromatic sulfonates as a source of sulfur for growth. d-nb.info This process, known as desulfonation, can be catalyzed by monooxygenase systems that cleave the C-S bond, releasing the sulfonate group as sulfite (B76179) or sulfate. d-nb.info The desulfonation system in some bacteria is repressed by the presence of inorganic sulfate. d-nb.info

Table 3: Key Enzymatic Reactions in the Potential Biotransformation of this compound

Enzyme ClassReaction TypeSubstrate MoietyPotential Products
Halogenase/ReductaseReductive DehalogenationBrominated aromatic ringPhenol-4-sulfonate, Bromophenol-4-sulfonate
Monooxygenase/DioxygenaseHydroxylationAromatic ringCatechol or hydroquinone (B1673460) derivatives
DioxygenaseAromatic Ring CleavageDihydroxylated intermediatesAliphatic acids
Sulfonatase/MonooxygenaseDesulfonationSulfonated aromatic ringDibromophenol, SO₄²⁻

Environmental Fate, Transport, and Transformation Pathways Excluding Human Health Impacts

Degradation in Aqueous Environments

Water bodies are a primary sink for water-soluble compounds like Sodium 2,6-dibromophenol-4-sulfonate. Its persistence in these environments is determined by its susceptibility to breakdown by non-living (abiotic) and living (biotic) processes.

Abiotic degradation involves the breakdown of a chemical without the involvement of microorganisms. For this compound, the key abiotic mechanisms are hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of the compound with water. The carbon-bromine (C-Br) bonds on the aromatic ring are generally resistant to hydrolysis under typical environmental conditions (pH 5-9, ambient temperatures). While the sulfonate group can be removed from an aromatic ring through hydrolytic desulfonation, this reaction typically requires harsh conditions such as high temperatures and strongly acidic solutions, which are not common in the natural environment. researchgate.netoup.com Therefore, hydrolysis is not considered a significant degradation pathway for this compound in natural aqueous systems.

Photolysis: This process is the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. The photolysis of brominated phenols often proceeds via the cleavage of the C-Br bond, which can initiate a series of radical reactions. nih.govncert.nic.in The rate and products of photolysis depend on the position of the bromine atoms. For instance, studies on simpler bromophenols have shown that direct photolysis can lead to the formation of other phenols and quinones. scispace.com However, for direct photolysis to occur, the compound must be able to absorb light in the solar spectrum that reaches the Earth's surface (wavelengths >290 nm). Some analyses suggest that simple bromophenols may not absorb light at these wavelengths, potentially making direct photolysis a slow process unless photosensitizing substances are present in the water. nih.gov The presence of the sulfonate group, a strong electron-withdrawing group, will influence the electronic properties of the molecule and thus its light-absorbing characteristics and susceptibility to photolytic degradation.

Table 1: Potential Photodegradation Products of Related Bromophenols
Original CompoundMajor Photoproducts
4-Bromophenol (B116583)p-Benzoquinone scispace.com
3-BromophenolResorcinol scispace.com
Bromophenols (general)Radical species from C-Br bond cleavage ncert.nic.in

The breakdown of this compound by microorganisms is a critical pathway determining its ultimate fate. The structure of the compound presents challenges for microbial enzymes. Aromatic sulfonic acids are generally considered xenobiotics and are often resistant to degradation. nih.govscispace.comnih.gov The presence of the sulfonate group can inhibit the activity of microbial enzymes that would typically break down the aromatic ring. nih.gov

Despite this recalcitrance, specialized microbial communities have been shown to degrade sulfonated aromatic compounds. The initial step in the aerobic biodegradation of these compounds often involves a dioxygenase enzyme that attacks the ring, leading to desulfonation and subsequent ring cleavage. ncert.nic.in For example, mixed bacterial cultures have been isolated that can degrade benzene (B151609) 1,3-disulfonate, initiating the process with a dioxygenolytic desulfonation to form catechol 4-sulfonate. ncert.nic.in Similarly, the sulfonate group of dodecyl benzene sulfonate can be biodegraded by certain microbes, provided another energy source is available. dartmouth.edu

Table 2: Examples of Microorganisms Involved in the Degradation of Related Aromatic Compounds
Microorganism/ConsortiumCompound DegradedDegradation Pathway Noted
Mixed bacterial cultureBenzene 1,3-disulfonateDioxygenolytic desulfonation ncert.nic.in
Mixed cultureDodecyl benzene sulfonateSulfonate group degradation dartmouth.edu
Pseudomonas or Rhodococcus strainsPhenol (B47542) (product of TBP debromination)Ring cleavage endocrine.org
Achromobacter piechaudii Strain TBPZ2,4,6-Tribromophenol (B41969)Biodegradation in soil libretexts.org

Sorption and Desorption Dynamics in Soil and Sediment Matrices

When introduced to terrestrial or benthic environments, this compound will interact with solid phases like soil and sediment. Sorption refers to the binding of the chemical to these particles, which reduces its concentration in the surrounding water and affects its mobility and bioavailability.

For most non-polar organic chemicals, sorption in soils and sediments is primarily driven by partitioning into the soil organic matter (SOM). This relationship is quantified by the organic carbon-normalized sorption coefficient (Koc). A high Koc value indicates strong binding to organic matter and low mobility, whereas a low Koc value suggests weak binding and higher mobility.

For this compound, the presence of the highly polar and water-soluble sulfonate group is expected to dominate its sorption behavior. Ionic and highly water-soluble compounds generally have a lower affinity for organic matter compared to their non-polar counterparts. While no experimental Koc value for this compound is available, the Koc for the less polar 4-bromophenol has been estimated at 610 L/kg. nih.gov The addition of the sulfonate group would significantly increase the compound's water solubility and is expected to result in a much lower Koc value, indicating a higher potential for mobility in soil and sediment. Studies on sulfonamide antibiotics show that retention is strongly influenced by soil organic carbon content.

Table 3: Soil Sorption Coefficients (Koc) for an Analogous Compound
CompoundLog KocMobility Potential
4-Bromophenol2.79 (Koc = 610) nih.govLow to Moderate
This compoundExpected to be < 2.79Moderate to High

Note: The value for the target compound is an estimation based on chemical principles.

Influence of pH: The pH of the soil or water significantly affects the sorption of ionizable compounds. The sulfonic acid group is a strong acid, meaning it will be deprotonated (negatively charged) across the entire range of environmental pH values (typically 4-9). researchgate.net The phenolic hydroxyl group is a weak acid, and its pKa will be lowered by the presence of the electron-withdrawing bromine and sulfonate substituents, meaning it will also likely be deprotonated and carry a negative charge in most neutral to alkaline environments. Since major soil components like clay minerals and organic matter also carry a net negative surface charge, electrostatic repulsion will occur between the anionic this compound and the soil particles. This repulsion is expected to increase as the pH rises (making the soil surface more negative), thus leading to decreased sorption and increased mobility. This trend is observed for other ionizable organic compounds like pentachlorophenol.

Influence of Ionic Strength: Ionic strength refers to the concentration of dissolved salts in the water. An increase in ionic strength can enhance the sorption of charged molecules. The dissolved salt cations (e.g., Ca²⁺, Na⁺) can compress the negatively charged electrical double layer surrounding soil particles. This "shielding" effect reduces the electrostatic repulsion between the anionic compound and the particle surface, allowing for closer approach and increased sorption through other mechanisms like van der Waals forces. Studies with other charged compounds on various sorbents have demonstrated that sorption can increase with increasing ionic strength.

Transformation Products and Metabolite Identification in Environmental Samples

The transformation of this compound in the environment can lead to the formation of various byproducts. These transformation products may have different toxicological and physicochemical properties than the parent compound.

In the environment, phenol and its derivatives can be degraded through microbial action epa.gov. The degradation of phenols can sometimes be inhibited at high concentrations epa.gov. The hazardous decomposition products of a related compound, 2,6-dibromophenol (B46663), include carbon monoxide, carbon dioxide, and hydrogen bromide gas nih.gov. It is plausible that similar degradation pathways exist for this compound.

While specific metabolites of this compound have not been extensively documented in environmental samples, studies on similar compounds provide clues. For instance, the degradation of other brominated flame retardants can lead to the formation of bromophenols mdpi.com.

Table 1: Potential Transformation Processes for Brominated Phenols

Transformation Process Description Potential Products
Microbial Degradation Breakdown by microorganisms in soil and water. Simpler organic acids, CO2, H2O, bromide ions.
Photodegradation Breakdown by sunlight in surface waters. Other brominated or debrominated phenolic compounds.

| Metabolism in Organisms | Biotransformation within plants or animals. | Conjugates (e.g., glucosides, sulfates), hydroxylated or debrominated derivatives. |

Ecological Modeling of Environmental Distribution and Fate

Ecological models are valuable tools for predicting the environmental distribution and fate of chemicals like this compound. These models use the physicochemical properties of a compound to estimate its partitioning between different environmental compartments such as air, water, soil, and biota.

For sulfonated compounds, which can exist as ions, it is important that ecological models account for their specific behavior. The environmental risk assessment of ionizable organic compounds requires robust estimates of bioavailability nih.gov. Fugacity-based food web models are often used to estimate exposure for risk assessments of phenols in aquatic environments researchgate.net.

The development of ecological risk assessment models for per- and polyfluoroalkyl substances (PFAS), some of which are sulfonated, provides a framework that could be adapted for this compound nih.govdtic.mil. These models often include parameters for uptake from water and diet, as well as elimination rates, to predict concentrations in various organisms within a food web dtic.mil.

Table 2: Key Parameters in Ecological Fate and Transport Models

Parameter Description Relevance for this compound
Log Kow (Octanol-Water Partition Coefficient) Measures the lipophilicity of a compound. The sulfonate group is expected to lower the Log Kow, indicating lower lipophilicity and potentially lower bioaccumulation than non-sulfonated analogues. The pKa of 2,6-dibromophenol is 6.67, indicating it will partially exist in the anion form in the environment, which affects its partitioning nih.gov.
Henry's Law Constant Indicates the tendency of a compound to partition between air and water. Estimated to be low for 2,6-dibromophenol, suggesting that volatilization from water is not a major fate process nih.gov.
Soil Adsorption Coefficient (Koc) Describes the partitioning of a chemical between soil organic carbon and water. Anions generally have lower Koc values, suggesting higher mobility in soil nih.gov.

| Biodegradation Rate | The rate at which the compound is broken down by microorganisms. | Phenols are generally biodegradable, but the rate can be influenced by factors like concentration and temperature epa.gov. |

Computational Chemistry and Theoretical Modeling of Sodium 2,6 Dibromophenol 4 Sulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For Sodium 2,6-dibromophenol-4-sulfonate, these calculations can elucidate the influence of its substituent groups—two bromine atoms, a hydroxyl group, and a sulfonate group—on the aromatic ring. These substituents significantly modulate the molecule's electronic properties and, consequently, its reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov Studies on similar brominated phenols demonstrate that DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), can accurately predict molecular geometries and properties. nih.gov For this compound, DFT would be employed to optimize the molecular geometry and calculate key electronic descriptors.

The presence of electron-withdrawing bromine atoms and the sulfonate group, along with the electron-donating hydroxyl group, creates a complex electronic environment. DFT calculations can quantify this by determining parameters such as electrostatic potential, dipole moment, and atomic charges. Research on other halogenated phenols has shown that these computed electronic properties are crucial for understanding and predicting compound toxicity and reactivity. nih.govimist.ma

| Quadrupole Moment | Offers a more detailed picture of the charge distribution than the dipole moment. | Varies significantly with substitution pattern |

Note: The values in this table are illustrative and based on general findings for substituted phenols. Specific calculations for this compound are required for precise data.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. taylorandfrancis.com The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, whereas the LUMO energy relates to the electron affinity and electrophilicity. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the phenoxide ring, particularly influenced by the electron-donating hydroxyl group. The LUMO, conversely, would be distributed across the aromatic system, influenced by the electron-withdrawing bromine and sulfonate groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. acs.org

Table 2: Illustrative Frontier Molecular Orbital Data and Reactivity Indices

Parameter Formula Description Implication for Reactivity
E(HOMO) - Energy of the Highest Occupied Molecular Orbital Higher energy indicates greater electron-donating ability (nucleophilicity).
E(LUMO) - Energy of the Lowest Unoccupied Molecular Orbital Lower energy indicates greater electron-accepting ability (electrophilicity).
HOMO-LUMO Gap E(LUMO) - E(HOMO) Energy difference indicating chemical stability. A smaller gap suggests higher reactivity.
Chemical Hardness (η) (E(LUMO) - E(HOMO)) / 2 Measures resistance to change in electron distribution. A larger value implies greater stability.

| Electrophilicity Index (ω) | (μ²) / (2η) | Quantifies the energy stabilization when accepting electrons. | A higher value indicates a stronger electrophile. |

Molecular Dynamics (MD) Simulations for Solvation and Conformation

While quantum calculations examine the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its behavior in a condensed phase, such as in a solvent. mdpi.com For this compound, which is a salt, MD simulations in an aqueous environment are essential to understand its solvation, the conformation of the anion, and its interaction with the sodium counter-ion and water molecules.

Simulations would model the explicit interactions between the sulfonate group (-SO₃⁻), the hydroxyl group (-OH), the bromine atoms, and the surrounding water molecules. nih.govresearchgate.net Key insights from MD include the structure of the hydration shells around the polar sulfonate and hydroxyl groups and the weaker interactions around the hydrophobic parts of the molecule. The radial distribution function (RDF) can be calculated to determine the probable distances between the sodium ion and the sulfonate oxygen atoms, revealing details about ion pairing and dissociation in solution. mdpi.com The conformation of the molecule, including the orientation of the sulfonate group relative to the phenyl ring, can also be tracked over time to understand its dynamic behavior. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Predicting Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or chemical reactivity of compounds based on their molecular structures. nih.gov These models establish a mathematical correlation between calculated molecular descriptors and an observed activity. researchgate.netnih.gov

For a compound like this compound, a QSAR model could be developed to predict its reactivity in a specific chemical process (e.g., oxidation by radicals) or its potential toxicity. acs.orgresearchgate.net The process involves calculating a wide range of descriptors for a series of related halogenated and sulfonated phenols. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges from DFT), topological, or constitutional. researchgate.netnih.gov Multiple linear regression or machine learning algorithms are then used to build a predictive model. nih.gov For instance, a QSAR study on the oxidation of organic contaminants found that the HOMO-LUMO energy gap was a significant descriptor affecting the reaction rate constant. acs.org

An example of a hypothetical QSAR equation might look like: log(Reactivity) = c₀ + c₁(E_HOMO) + c₂(Dipole Moment) + c₃*(Molecular Surface Area)

This equation allows for the rapid screening of similar compounds once the model has been validated. nih.gov

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be used to validate theoretical models against experimental data. mdpi.com For this compound, methods like DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectra. nih.govepstem.net

The calculated IR spectrum would show characteristic vibrational modes. For example, the O-H stretch of the hydroxyl group, the symmetric and asymmetric stretches of the S=O bonds in the sulfonate group, and various C-Br and C-C stretching and bending modes within the aromatic ring can be predicted. masterorganicchemistry.com Comparing these predicted frequencies (often with a scaling factor to account for approximations in the method) with an experimental IR spectrum helps confirm the molecular structure and validates the accuracy of the computational model. arxiv.org Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental results. epstem.net

Table 3: Representative Comparison of Calculated and Experimental Vibrational Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
Phenolic O-H Stretching ~3550 3200-3600 (broad)
Aromatic C-H Stretching ~3100 3000-3100
Sulfonate S=O Asymmetric Stretch ~1250 1150-1260
Sulfonate S=O Symmetric Stretch ~1060 1030-1070

| Aromatic C-Br | Stretching | ~650 | 500-700 |

Note: Predicted frequencies are typically scaled to improve agreement with experimental data.

Reaction Pathway Modeling and Transition State Analysis

A primary application of computational chemistry is to model the detailed mechanisms of chemical reactions. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states along a reaction coordinate. For this compound, this could involve modeling its degradation, oxidation, or participation in a synthesis reaction.

By calculating the potential energy surface for a reaction, researchers can determine the activation energies (the energy barriers that must be overcome) for each step. nih.gov For instance, the degradation of a related chlorophenol has been studied computationally to determine reaction enthalpies and activation energies for different decomposition pathways, such as O-H bond scission or reaction with hydroxyl radicals. nih.gov Finding the transition state geometry and its associated energy allows for the calculation of reaction rate constants using theories like Transition State Theory. This provides a deep, mechanistic understanding of why certain reaction pathways are favored over others. nih.gov

Specialized Academic and Industrial Research Applications Non Prohibited

Use as a Standard or Reference Material in Analytical Chemistry

In analytical chemistry, the accuracy and reliability of measurements depend on the use of well-characterized standards. Sodium 2,6-dibromophenol-4-sulfonate serves as a reference material in various analytical techniques, particularly in chromatography. sigmaaldrich.com Certified Reference Materials (CRMs) are crucial for method validation, calibration of instruments, and quality control, ensuring that analytical results are comparable and traceable. sigmaaldrich.comaccustandard.com

The compound's stability and known purity make it suitable for use as a standard in methods developed to detect and quantify halogenated organic compounds in environmental or industrial samples. For instance, it could be used to spike samples in known concentrations to assess the recovery rate and efficiency of an extraction and analysis method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.com The availability of such standards from suppliers of reference materials underpins the ability of testing laboratories to produce high-quality, reliable data. accustandard.com

Parameter Description Relevance in Analytical Chemistry
Purity High degree of chemical purity with minimal impurities.Ensures that calibration curves and standard additions are accurate, leading to precise quantification of the analyte in unknown samples.
Certification Often supplied as a Certified Reference Material (CRM) manufactured under quality systems like ISO 17034. sigmaaldrich.comProvides traceability and confidence in the stated concentration and identity of the material, which is essential for accredited laboratories.
Application Used for instrument calibration, method validation, and as an internal standard or surrogate in the analysis of brominated phenols.Essential for quality assurance and quality control (QA/QC) in analytical methods for environmental monitoring and industrial process control.

Application in Material Science Research (e.g., polymer additives, flame retardants research - focusing on material science aspects)

The fields of material science and polymer chemistry have investigated various additives to enhance the properties of materials, with a significant focus on improving flame retardancy. This compound contains both bromine and a sulfonate group, structural features that are characteristic of two important classes of flame retardants. researchgate.netresearchgate.net

Brominated aromatic compounds have long been used as effective flame retardants. nih.gov They are believed to function in the vapor phase by releasing hydrogen bromide (HBr) upon combustion, which acts as a radical trap in the flame, interrupting the exothermic processes of combustion. nih.govnih.gov Separately, sulfonate salts, such as potassium diphenylsulfone sulfonate (KSS), are employed as flame retardants in polymers like polycarbonate (PC). researchgate.netresearchgate.net These additives are effective at very low concentrations and are thought to promote the formation of a protective char layer on the polymer surface during burning, which insulates the underlying material from heat and oxygen. researchgate.net

Research in this area focuses on synthesizing and evaluating novel compounds that can offer improved flame retardancy, better compatibility with the polymer matrix, and favorable processing characteristics. The structure of this compound makes it a candidate for research into synergistic effects between halogen-based and sulfonate-based flame retardant mechanisms. researchgate.net

Flame Retardant Class Mechanism Example Compounds in Research
Brominated Compounds Vapor-phase inhibition; release of HBr radicals that quench the fire chain reaction. nih.govTetrabromobisphenol A (TBBPA), Polybrominated Diphenyl Ethers (PBDEs). researchgate.netnih.gov
Sulfonate Salts Condensed-phase mechanism; promotes char formation, creating an insulating barrier. researchgate.netPotassium Diphenylsulfone Sulfonate (KSS), Sodium Trichlorobenzenesulfonate. researchgate.netresearchgate.net
Combined Systems Potential for synergistic effects, combining both vapor-phase and condensed-phase actions.Research may involve compounds like this compound to study dual-mode flame retardancy.

Role in Dye Chemistry and Pigment Synthesis Research (as an intermediate)

In synthetic organic chemistry, brominated phenols are valuable precursors for the creation of more complex molecules, including dyes and pigments. The bromine atoms on the aromatic ring serve as reactive sites that can be functionalized through various coupling reactions. The synthesis of the historic pigment Tyrian purple, identified as 6,6'-dibromoindigo, relies on precursors that are structurally related to dibromophenol. nih.gov

While not a direct precursor in historical methods, this compound represents a type of building block that could be explored in modern synthetic routes. The synthesis of 2,6-dibromophenol (B46663) itself is a known chemical process. chemicalbook.com The presence of the sulfonate group (-SO3Na) in this compound can also be synthetically useful. It can act as a water-solubilizing group, which is advantageous for certain aqueous reaction conditions, or it can function as a leaving group that can be replaced in a nucleophilic substitution reaction to introduce other functional groups onto the aromatic ring. Therefore, this compound serves as a model intermediate for research into the synthesis of novel brominated dyes and pigments.

Application in Advanced Oxidation Processes (AOPs) as a Model Pollutant or Reagent

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies designed to degrade persistent organic pollutants in water and wastewater. nih.govnih.gov These processes generate highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively break down a wide range of refractory organic contaminants. nih.govmdpi.com

In environmental science research, this compound can be used as a "model pollutant." Researchers use such model compounds to test the efficiency and understand the degradation mechanisms of various AOPs, including ozonation, Fenton processes, and photocatalysis. mdpi.commdpi.com As a brominated and sulfonated aromatic compound, it represents a challenging class of pollutants found in industrial effluents.

Studies involving this compound would aim to:

Determine the kinetics of its degradation by different AOPs.

Identify the intermediate byproducts formed during the degradation process.

Evaluate the degree of mineralization (complete conversion to CO2, water, and inorganic ions).

Optimize AOP parameters (e.g., pH, oxidant concentration, catalyst loading) for its effective removal.

This research is vital for developing effective treatment strategies for industrial wastewater containing halogenated organic compounds. nih.govmdpi.com

Electrochemical Applications in Sensor Development Research

The development of sensitive and selective electrochemical sensors for monitoring environmental pollutants is a significant area of research. bohrium.comrsc.org These sensors offer the potential for rapid, low-cost, and on-site analysis. mdpi.com The phenolic group in this compound is electrochemically active, meaning it can be oxidized at an electrode surface. This property makes it a suitable target analyte for the development of novel electrochemical sensors.

Research in this field involves designing and fabricating modified electrodes to enhance detection sensitivity and selectivity. up.ac.za While specific sensors for this compound are not widely documented, extensive research exists for similar compounds like chlorophenols and bisphenol A. bohrium.comrsc.orgmdpi.com These studies utilize various nanomaterials, such as metal-organic frameworks (MOFs), carbon nanotubes, and nanocomposites, to modify the electrode surface. up.ac.zaresearchgate.net The goal is to lower the oxidation potential, increase the peak current, and distinguish the target analyte from other interfering substances.

This compound can serve as a target molecule to test the performance of newly developed sensor platforms, particularly those designed for detecting halogenated phenols. Key performance metrics that would be evaluated include the limit of detection (LOD), linear dynamic range, and selectivity against other phenolic compounds. mdpi.commdpi.com

Electrode Platform/Modifier Analyte(s) Detection Limit (LOD) Reference
Ce/Ni/Cu Layered Double Hydroxide (B78521) (LDH)2,4-dichlorophenol (B122985), 3-chlorophenol0.197 µM, 0.286 µM bohrium.comrsc.org
Graphene Quantum Dots/Boron-g-C3N4Bisphenol A (BPA)3.0 x 10⁻¹² M mdpi.com
Hemoglobin/MWCNTs on Glassy Carbon ElectrodeBromate (BrO₃⁻)0.96 µM mdpi.com
Dy₂O₃-Co₃O₄@CeO₂ Nanocomposite2,6-dichlorophenol (B41786)0.014 nM researchgate.net

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Transformations

Future research will likely focus on developing novel catalytic methods for the transformation of brominated phenols. A primary goal is the efficient and selective removal of bromine atoms (hydrodebromination) and the degradation of the aromatic ring, which are crucial steps in detoxifying these compounds.

One promising area is advanced oxidation processes (AOPs) , particularly photocatalysis. Studies on structurally similar compounds, such as 4,4′-isopropylidenebis(2,6-dibromophenol), have shown that catalysts like sulfur-doped nano-TiO₂ can effectively degrade the molecule under UV irradiation. mdpi.com The mechanism involves the generation of highly reactive hydroxyl radicals that attack the phenol (B47542) ring. Future work could involve designing catalysts with enhanced efficiency in the visible light spectrum, improving their practical application. The photocatalytic process for a brominated phenol (RX) can involve a reductive cleavage in a two-step mechanism, leading to the formation of a radical and the release of a bromide ion (X⁻). mdpi.com

Research is also expected to explore the use of nanocatalysts based on noble metals (e.g., Palladium, Platinum) or bimetallic systems, which have shown high efficacy in the hydrodehalogenation of various halogenated aromatic compounds. The focus will be on creating catalysts that are not only highly active and selective but also reusable and cost-effective, contributing to more sustainable remediation technologies.

Development of Advanced Analytical Techniques for Trace Level Detection

Detecting minute quantities of brominated phenols in environmental matrices like water is critical for monitoring and risk assessment. While current methods are sensitive, there is a continuous drive to develop more rapid, cost-effective, and field-portable analytical techniques.

Current advanced methods often rely on gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov For instance, a technique involving in-situ acetylation followed by a modified purge-and-trap procedure allows for the quantification of bromophenols at concentrations as low as 0.1–0.5 ng/L. nih.govresearchgate.net Another approach uses solid-phase extraction to pre-concentrate the analytes from water samples before analysis by HPLC-MS/MS, achieving detection limits in the low ng/L range. nih.gov

Future methodologies are expected to include the development of novel sensor systems. Electrochemical sensors and biosensors, potentially integrated into microfluidic devices ("lab-on-a-chip"), could offer real-time, on-site monitoring capabilities. These advanced techniques would bypass the need for time-consuming sample preparation and transportation to a laboratory, enabling faster responses to contamination events. researchgate.net

TechniqueSample PreparationDetection Limit (for 2,6-DBP or similar)Reference
GC-MSIn-situ acetylation, purge-and-trap0.5 ng/L nih.govresearchgate.net
HPLC-MS/MSSolid-Phase Extraction (SPE)0.1–13.9 ng/L (River Water) nih.gov

Integration of Omics Technologies in Environmental Biotransformation Studies

Understanding how microorganisms break down compounds like Sodium 2,6-dibromophenol-4-sulfonate is fundamental to developing effective bioremediation strategies. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, system-level view of these biological processes. nih.govresearchgate.net

By exposing microbial communities to a specific brominated phenol, researchers can use:

Metagenomics to identify the microbial species present and their genetic potential for degradation. researchgate.net

Transcriptomics and Proteomics to determine which genes are activated and which enzymes are produced in response to the compound, thereby identifying the key players and pathways involved in its biotransformation. researchgate.net

Metabolomics to identify the intermediate and final breakdown products (metabolites), providing a complete picture of the degradation pathway. nih.gov

These integrated omics studies can lead to the discovery of novel enzymes and metabolic pathways for the detoxification of halogenated pollutants. researchgate.net This knowledge is crucial for engineering microorganisms with enhanced degradation capabilities and for designing more effective bioremediation systems. nih.govresearchgate.net

High-Throughput Screening for Structure-Reactivity Relationships

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating the properties of a large number of chemical compounds. nih.gov Applying HTS to a library of brominated and sulfonated phenols can accelerate the understanding of their structure-reactivity relationships (SRR).

For example, researchers could screen a library of related compounds against a panel of different catalysts or microbial strains to quickly determine how variations in chemical structure—such as the number and position of bromine atoms or the nature of the sulfonate group—affect the rate and pathway of degradation. nih.gov This data is invaluable for building predictive models that can forecast the environmental fate of other, less-studied compounds in the same class. Recent advances even allow for the extraction of structure-activity relationships directly from the crystallographic evaluation of crude reaction mixtures, streamlining the process significantly. chemrxiv.org

Application of Machine Learning in Predicting Compound Behavior

Machine learning (ML) and artificial intelligence are becoming indispensable tools in environmental science. nih.gov By training algorithms on existing data, ML models can predict the properties and behavior of chemical compounds, including their environmental fate, transport, and toxicity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models, built using ML approaches like deep neural networks, can predict the biological effects (e.g., cytotoxicity) of phenols based on their molecular descriptors. ijain.orgresearchgate.net These models can help prioritize which compounds require more extensive toxicological testing. Furthermore, ML can be used to analyze data from advanced sensors to predict the concentration of phenolic compounds in real-time. mdpi.com For this compound, ML could be used to predict its persistence in different environmental compartments (soil, water, air), its potential for bioaccumulation, and its likely degradation products. mdpi.com

Sustainable Synthesis Approaches for Brominated Sulfonated Phenols

The traditional synthesis of halogenated aromatic compounds can involve harsh conditions and the use of hazardous reagents. Future research will increasingly focus on developing "green" and sustainable synthesis methods for brominated sulfonated phenols, aligning with the principles of green chemistry.

This includes the use of:

Milder and More Selective Reagents: Research has identified methods for the regioselective bromination of phenols using reagents like N-Bromosuccinimide (NBS) in combination with HBF₄·Et₂O or using trimethylsilyl (B98337) bromide (TMSBr) with bulky sulfoxides, which can improve selectivity and reduce the formation of unwanted byproducts. chemistryviews.orgacs.org

Greener Solvents and Catalysts: The replacement of volatile organic solvents with greener alternatives, such as ionic liquids or even water, is a key goal. nih.gov

Improved Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

Recyclable Components: Developing methods where byproducts or catalysts can be recovered and reused, such as the thioether byproduct in certain regioselective bromination reactions. chemistryviews.org

A recent development describes a very rapid (one-minute) and green synthesis of phenols from boronic acids using hydrogen peroxide, which can be combined in a one-pot sequence with bromination. nih.gov Adapting such innovative and sustainable approaches for the synthesis of this compound represents a significant and valuable direction for future chemical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.